Glucobrassicanapin (potassium)

Description

Classification of Glucosinolates: Aliphatic, Indolyl, and Aromatic Glucosinolates

Glucosinolates are broadly categorized into three main classes based on the structure of their precursor amino acid. nih.govresearchgate.net Each class is synthesized through distinct metabolic pathways. nih.gov

Aliphatic Glucosinolates: This is the most diverse group of glucosinolates and they are derived from several amino acids, including methionine, alanine, leucine, isoleucine, and valine. nih.govmdpi.comresearchgate.netwur.nl The side chains of these glucosinolates can undergo various modifications, such as oxygenation and alkenylation, leading to a wide array of structures. nih.gov Glucoraphanin (B191350), found in broccoli, and Sinigrin (B192396), present in mustard, are well-known examples of aliphatic glucosinolates. nih.gov

Indolyl (or Indole) Glucosinolates: These glucosinolates are synthesized from the amino acid tryptophan. researchgate.netwur.nl A common example is Glucobrassicin, which can be found in many Brassica vegetables. nih.govrsc.org Indole glucosinolates and their breakdown products are known to be involved in plant defense responses. wur.nl

Aromatic Glucosinolates: Derived from the amino acids phenylalanine or tyrosine, this group is characterized by the presence of an aromatic ring in their side chain. nih.govresearchgate.netwur.nl

A newer classification system has been proposed based on not only the amino acid precursor but also the type of degradation product and the presence of an aromatic moiety, aiming for a system with greater biological and chemical significance. encyclopedia.pub

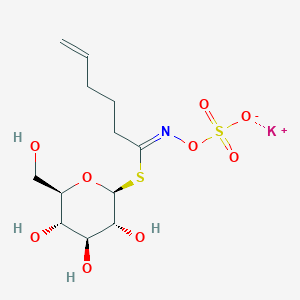

The Chemical Nature and Structural Characteristics of Glucobrassicanapin (B1235319) (Potassium) within the Glucosinolate Family

Glucobrassicanapin belongs to the aliphatic class of glucosinolates. invivochem.comhmdb.ca It is specifically an alkenylglucosinolic acid. nih.govinvivochem.com It is a primary glucosinolate found in vegetables of the Brassica rapa species, such as turnips and Chinese cabbage. nih.govinvivochem.com

The fundamental structure of Glucobrassicanapin consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. nih.gov In the case of Glucobrassicanapin, the side chain is a 4-pentenyl group, hence its synonym, 4-pentenyl glucosinolate. nih.gov Its chemical formula is C₁₂H₂₁NO₉S₂. nih.gov The structure is formally described as an alkenylglucosinolic acid where a 1-thio-beta-D-glucopyranose has a 6-[(sulfooxy)imino]hex-1-en-6-yl group attached to the anomeric sulfur. nih.govinvivochem.comebi.ac.uk

In nature and as a commercial product, Glucobrassicanapin often exists as a potassium salt (Glucobrassicanapin potassium). biosynth.cominvivochem.comchemicalbook.comtargetmol.com The presence of the potassium ion (K+) balances the negative charge of the sulfate (B86663) group, forming a stable salt. invivochem.com This salt form is typically a solid at room temperature. invivochem.comcarlroth.com The activity of the molecule in biological systems is generally considered the same in both its salt and free acid forms; the primary difference lies in physical properties like solubility. targetmol.com

Table 1: Physicochemical Properties of Glucobrassicanapin (Potassium)

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀KNO₉S₂ | biosynth.cominvivochem.com |

| Molecular Weight | 425.52 g/mol | biosynth.com |

| Exact Mass | 425.021 Da | invivochem.com |

| Appearance | Solid at room temperature | invivochem.com |

| CAS Number | 245550-58-7 | biosynth.cominvivochem.comchemicalbook.com |

| Hydrogen Bond Donor Count | 4 | invivochem.com |

| Hydrogen Bond Acceptor Count | 11 | invivochem.com |

| Rotatable Bond Count | 9 | invivochem.com |

Historical Context and Evolution of Glucosinolate Research

The study of glucosinolates has evolved significantly over several decades, transitioning from identifying them as anti-nutritional factors in animal feed to recognizing their roles in plant defense and potential benefits for human health. annualreviews.orgresearchgate.net

Initially, the presence of glucosinolates in rapeseed meal limited its use in livestock feed due to reduced palatability and negative effects on nutritional value. canolacouncil.org This spurred agricultural research focused on reducing glucosinolate content in crops. A major breakthrough occurred in the mid-20th century with the discovery of a Polish rapeseed cultivar, 'Bronowski', which had a naturally low concentration of glucosinolates. canolacouncil.org This discovery was a milestone, paving the way for plant breeders to develop "double low" varieties of rapeseed—low in both erucic acid and glucosinolates. researchgate.netcanolacouncil.org The first of these cultivars, 'Tower', was developed in 1974, leading to the crop now widely known as canola. canolacouncil.org

In parallel, the role of glucosinolates in plant defense against pests and pathogens became a significant area of research. researchgate.net The "glucosinolate-myrosinase system" was identified as a potent chemical defense mechanism. researchgate.net As analytical techniques advanced, researchers were able to identify and quantify a vast number of different glucosinolates, leading to studies on their biosynthesis, genetic regulation, and ecological functions. annualreviews.orgfrontiersin.org The model plant Arabidopsis thaliana, a member of the Brassicaceae family, has been instrumental in elucidating the complex genetic and metabolic pathways of glucosinolate production. nih.govfrontiersin.org

More recently, research has focused on the health-promoting properties of glucosinolate breakdown products, such as isothiocyanates, which has driven interest in breeding Brassica vegetables with enhanced levels of specific beneficial glucosinolates. nih.govresearchgate.net The field continues to evolve, with ongoing studies into the genetic diversity, evolutionary history, and potential new applications of these compounds in agriculture and medicine. annualreviews.orgnih.govfrontiersin.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H20KNO9S2 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate |

InChI |

InChI=1S/C12H21NO9S2.K/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12;/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+;/m1./s1 |

InChI Key |

ORTNBYUDHZJOHO-SNPNTKKDSA-M |

Isomeric SMILES |

C=CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |

Canonical SMILES |

C=CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

Origin of Product |

United States |

Occurrence and Natural Distribution of Glucobrassicanapin Potassium in Plant Species

Distribution Patterns within the Brassicaceae Family

Glucobrassicanapin (B1235319) is widely distributed within the Brassicaceae family, which includes many economically important vegetable and oilseed crops. researchgate.net It has been identified in various genera, most notably Brassica, but also in Lepidium and Sinapis. phytolab.com Within the Brassica genus, glucobrassicanapin is a characteristic compound in species such as Brassica rapa (which includes turnips, Chinese cabbage, and pak choi) and is also found in Brassica oleracea (like cabbage and broccoli) and Brassica juncea (mustard). nih.govresearchgate.netresearchgate.net

Studies comparing different Brassica species have noted that while some glucosinolates like glucoraphanin (B191350) and sinigrin (B192396) are absent in Brassica rapa, this species characteristically contains gluconapin (B99918) and glucobrassicanapin. researchgate.netcore.ac.uk This distinct profile helps in the chemical classification and understanding of the metabolic pathways within the genus. The presence of glucobrassicanapin is not uniform across all Brassicaceae, and its concentration can vary significantly, indicating a complex genetic regulation of its biosynthesis. researchgate.net

Quantitative Variation of Glucobrassicanapin (Potassium) Across Diverse Plant Genera and Species

The concentration of glucobrassicanapin exhibits substantial variation among different plant species and even between different accessions or varieties within the same species. Research on Brassica rapa vegetables has shown that glucobrassicanapin is one of the most abundant glucosinolates, though its content can differ considerably among various accessions. researchgate.net

For instance, in a study of 60 Chinese cabbage (Brassica rapa ssp. pekinensis) germplasms, the content of glucobrassicanapin ranged from 545.60 to 10,344.70 µmol∙kg⁻¹ on a dry weight (DW) basis. nih.gov Another study on 134 Chinese cabbage accessions found glucobrassicanapin to be a predominant glucosinolate with a mean concentration level above 1000.00 μmol/kg DW. nih.gov In contrast, its levels can be lower in other species. For example, in some Brassica oleracea varieties, other glucosinolates like glucoraphanin or sinigrin may be more dominant. redalyc.org

The following table illustrates the quantitative variation of glucobrassicanapin in different Brassica rapa vegetables.

| Vegetable | Glucobrassicanapin Content (µmol/g DW) | Reference |

|---|---|---|

| Turnip Greens | 0.70–4.22 | mdpi.com |

| Vegetable Turnip (leaves) | Up to 0.60 (60.0 µmol/100g FW) | researchgate.net |

| Chinese Cabbage | 0.55 to 10.34 | nih.gov |

Glucobrassicanapin (Potassium) Accumulation in Different Plant Organs: Seeds, Leaves, Roots, and Flowers

Glucobrassicanapin concentration varies significantly among different organs of a plant, reflecting differential biosynthesis and transport. mdpi.comfrontiersin.org Generally, glucosinolate levels, including glucobrassicanapin, are highest in reproductive tissues like seeds and flowers, which is consistent with their role in plant defense. mdpi.comnih.gov

In a study on leaf mustard (Brassica juncea), glucobrassicanapin was specifically detected in the alabastrums (flower buds) at the flowering stage and in the seeds, but not in the leaves or roots at the rosetting stage. mdpi.com The contents of total glucosinolates were found to be highest in alabastrums, followed by seeds, flowers, siliques (seed pods), leaves, flower stems, stems, and roots. mdpi.comresearchgate.net

In Brassica rapa, higher concentrations of glucosinolates are typically found in seeds and tops (flower buds) compared to the leaves. frontiersin.org Research on turnip greens and turnip tops also revealed differences in glucobrassicanapin content between these two plant parts, with Italian varieties showing it as the main glucosinolate in both organs. csic.es This differential accumulation underscores the dynamic allocation of chemical defenses within the plant.

The table below summarizes the presence and relative levels of glucobrassicanapin in various plant organs.

| Plant Species | Organ | Glucobrassicanapin Presence/Relative Content | Reference |

|---|---|---|---|

| Brassica juncea (Leaf Mustard) | Seeds | Detected | mdpi.com |

| Brassica juncea (Leaf Mustard) | Alabastrums (Flower Buds) | Detected | mdpi.com |

| Brassica juncea (Leaf Mustard) | Leaves (Rosetting Stage) | Not Detected | mdpi.com |

| Brassica juncea (Leaf Mustard) | Roots (Rosetting Stage) | Not Detected | mdpi.com |

| Brassica rapa | Leaves | Present | frontiersin.org |

| Brassica rapa | Tops (Flower Buds) | Higher content than leaves | frontiersin.org |

| Brassica rapa | Seeds | Higher content than leaves | frontiersin.org |

Developmental Dynamics of Glucobrassicanapin (Potassium) Content During Plant Growth Stages

The concentration of glucobrassicanapin changes throughout the life cycle of a plant, from seedling to maturity. koreascience.kr Studies on Korean Chinese cabbage (Brassica rapa ssp. pekinensis) have identified ten different glucosinolates, including glucobrassicanapin. koreascience.krhst-j.org In general, the total glucosinolate content tends to decrease significantly as the plant develops from the seedling stage to the mature growth stage. koreascience.krmdpi.com

During the seedling stages (0-14 days), aliphatic glucosinolates like gluconapin and progoitrin (B1231004) are often predominant, and their levels tend to decrease sharply. hst-j.orgkoreascience.kr Glucobrassicanapin is present as a minor glucosinolate during this early phase. koreascience.kr As the plant enters later growth stages, the profile of glucosinolates can shift, with levels of indolic and aromatic glucosinolates sometimes increasing at the beginning of the growth stages. koreascience.krhst-j.org In some turnip genotypes, the levels of glucobrassicanapin appear to remain relatively constant during plant development, while other glucosinolates show more dramatic changes. nih.gov This suggests that the regulation of glucobrassicanapin biosynthesis may differ from that of other related compounds during plant maturation.

Chemodiversity of Glucobrassicanapin (Potassium) Among Plant Germplasms and Cultivars

Significant chemodiversity in glucobrassicanapin content exists among different germplasms and cultivars of the same species. This variation is a valuable resource for plant breeders aiming to develop varieties with specific chemical profiles for enhanced nutritional value or pest resistance. mdpi.commdpi.com

This genetic variability is also evident in studies comparing landraces and commercial cultivars. For instance, analysis of Chinese cabbage germplasms from Korea, China, Taiwan, and Japan revealed distinct glucosinolate profiles, with glucobrassicanapin being one of the key compounds influencing the variation. nih.gov The substantial differences observed among cultivars suggest that both genetic and environmental factors play a crucial role in the biosynthesis and accumulation of glucobrassicanapin. nih.gov

The following table presents data on glucobrassicanapin content in selected Chinese Cabbage cultivars, illustrating the chemodiversity within a single species.

| Germplasm Accession ID | Glucobrassicanapin Content (µmol∙kg⁻¹ DW) | Reference |

|---|---|---|

| IT103423 | 545.60 | nih.gov |

| IT186728 | 10344.70 | nih.gov |

| IT221789 | 8085.39 | nih.gov |

| IT100417 | 7080.51 | nih.gov |

| IT278620 | 6548.21 | nih.gov |

Glucobrassicanapin Potassium Biosynthesis and Metabolic Pathways

Elucidation of Precursor Amino Acid Integration: Methionine-Derived Glucosinolates

The biosynthesis of glucobrassicanapin (B1235319), like other aliphatic glucosinolates, originates from the proteinogenic amino acid methionine. nih.gov The initial phase of the pathway involves the diversion of methionine from primary metabolism to the specialized glucosinolate biosynthetic pathway. oup.com This process begins with the deamination of methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoic acid. oup.com This reaction is a critical entry point and is catalyzed by a branched-chain amino acid aminotransferase. nih.gov The integration of methionine establishes the foundational structure that will be subsequently elongated and modified to produce the diverse array of aliphatic glucosinolates, including glucobrassicanapin. nih.govoup.com

Enzymatic Steps and Key Enzymes in Glucobrassicanapin (Potassium) Synthesis

The synthesis of glucobrassicanapin from its methionine precursor is a multi-step enzymatic process that can be broadly categorized into side chain elongation, core structure formation, and side chain modification.

Following the initial deamination of methionine, the resulting 2-oxo acid enters a cyclical chain elongation pathway, with each cycle adding a methylene group to the side chain. nih.gov This iterative process is a primary contributor to the structural diversity of aliphatic glucosinolates. oup.com The key enzymes involved in this cycle are methylthioalkylmalate synthase (MAMS), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH). researchgate.net

The cycle initiates with the condensation of the 2-oxo acid with acetyl-CoA, a reaction catalyzed by MAMS. oup.com The resulting product then undergoes isomerization and subsequently oxidative decarboxylation, catalyzed by IPMI and IPMDH respectively, to yield a chain-elongated 2-oxo acid. researchgate.net This elongated acid can then either re-enter the cycle for further elongation or proceed to the core glucosinolate formation pathway. oup.com The number of elongation cycles determines the final side chain length of the glucosinolate. oup.com For glucobrassicanapin, which has a five-carbon side chain (4-pentenyl), this indicates multiple rounds of chain elongation.

| Enzyme | Function in Side Chain Elongation | Reference |

|---|---|---|

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Catalyzes the initial deamination of methionine to form a 2-oxo acid. | nih.gov |

| Methylthioalkylmalate Synthase (MAMS) | Condenses the 2-oxo acid with acetyl-CoA to initiate the elongation cycle. | oup.com |

| Isopropylmalate Isomerase (IPMI) | Catalyzes the isomerization of the condensation product. | researchgate.net |

| Isopropylmalate Dehydrogenase (IPMDH) | Performs the oxidative decarboxylation to yield a chain-elongated 2-oxo acid. | researchgate.net |

Once the side chain has been elongated to the appropriate length, the modified amino acid is converted into the core glucosinolate structure. This process is initiated by the conversion of the amino acid to an aldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family. researchgate.netnih.gov Specifically for aliphatic glucosinolates, members of the CYP79F subfamily are involved in this step. nih.gov

The resulting aldoxime is then further oxidized by another family of cytochrome P450 enzymes, the CYP83 family. researchgate.netnih.gov For aliphatic aldoximes, CYP83A1 is the key enzyme that metabolizes these intermediates. nih.gov Following this, a C-S lyase and a glucosyltransferase are involved in the formation of a desulfoglucosinolate. The final step in the core structure formation is the sulfation of the desulfoglucosinolate by a sulfotransferase, yielding the mature glucosinolate. nih.gov

| Enzyme Family | Specific Enzyme (Example) | Function in Core Structure Formation | Reference |

|---|---|---|---|

| Cytochrome P450 Family 79 | CYP79F1, CYP79F2 | Conversion of chain-elongated methionine derivatives to aldoximes. | nih.gov |

| Cytochrome P450 Family 83 | CYP83A1 | Metabolizes aliphatic aldoximes. | nih.gov |

| Glucosyltransferase | UGT74B1 | Glucosylation of the thiohydroximic acid intermediate. | nih.gov |

| Sulfotransferase | SOT16, SOT18 | Sulfation of the desulfoglucosinolate to form the final glucosinolate. | researchgate.net |

The final step in the biosynthesis of glucobrassicanapin involves the modification of the side chain to create the characteristic 4-pentenyl structure. This typically involves the conversion of a methylsulfinylalkyl glucosinolate into an alkenyl glucosinolate. scispace.com This desaturation reaction is a critical step in determining the final structure and biological activity of the glucosinolate. scispace.com The enzymes responsible for this modification are 2-oxoglutarate-dependent dioxygenases, with the AOP2 enzyme being a key player in the formation of alkenyl glucosinolates. nih.gov The specific enzymatic reaction that leads to the 4-pentenyl side chain of glucobrassicanapin is a result of the substrate specificity of these side chain modification enzymes.

Genetic Regulation of Glucobrassicanapin (Potassium) Biosynthesis

The biosynthesis of glucobrassicanapin is a tightly regulated process, with the expression of the biosynthetic genes controlled by a network of transcription factors and influenced by developmental and environmental cues. The abundance and profile of glucosinolates, including glucobrassicanapin, can vary significantly between different plant tissues and developmental stages. nih.gov

Quantitative Trait Locus (QTL) mapping has been a powerful tool for identifying the genetic basis of variation in glucosinolate content. Studies in various Brassica species have identified numerous QTLs associated with the levels of specific glucosinolates, including glucobrassicanapin. cropj.comnih.gov These QTLs often co-localize with known glucosinolate biosynthetic genes, providing a link between genetic variation and metabolic output.

For instance, research in Brassica napus and Brassica rapa has identified QTLs on several linkage groups that are associated with the content of glucobrassicanapin in both seeds and leaves. frontiersin.orgnih.gov These findings are instrumental for marker-assisted selection in breeding programs aimed at modifying the glucosinolate profiles of Brassica crops.

| Species | Glucosinolate | Key Findings from QTL Studies | Reference |

|---|---|---|---|

| Brassica napus | Glucobrassicanapin | Identification of QTLs controlling glucobrassicanapin content in seeds. | cropj.com |

| Brassica oleracea | Glucobrassicanapin | Detection of consensus QTLs for aliphatic glucosinolates, including glucobrassicanapin, across different organs. | nih.gov |

| Brassica rapa | Glucobrassicanapin | Mapping of major QTLs controlling glucobrassicanapin content, with gluconapin (B99918) and glucobrassicanapin being the most abundant aliphatic glucosinolates. | frontiersin.orgresearchgate.net |

Characterization of Transcription Factors (e.g., MYB28, MYB29, MYB76) Influencing Glucobrassicanapin (Potassium) Accumulation

The accumulation of Glucobrassicanapin, an aliphatic glucosinolate, is intricately regulated at the transcriptional level by a network of transcription factors, primarily from the R2R3-MYB family. Among these, MYB28, MYB29, and MYB76 have been identified as key positive regulators in the biosynthesis of aliphatic glucosinolates in Arabidopsis thaliana and other Brassica species. mdpi.comnih.govnih.gov Their roles are crucial in activating the expression of genes involved in the aliphatic glucosinolate biosynthetic pathway, thereby influencing the levels of Glucobrassicanapin.

MYB28 is considered a primary regulator of aliphatic glucosinolate biosynthesis. nih.govfrontiersin.org Overexpression of MYB28 has been shown to significantly increase the levels of aliphatic glucosinolates. frontiersin.org This transcription factor positively regulates genes involved in both the side-chain elongation and core structure formation stages of the biosynthetic pathway. frontiersin.org Studies in various Brassica species have confirmed that MYB28 is a key factor associated with glucosinolate content. mdpi.com

MYB29 also functions as a positive regulator of aliphatic glucosinolate accumulation, though its role is often described as being secondary to MYB28. mdpi.comnih.gov While individual mutations in MYB28 or MYB29 can lead to lower levels of specific aliphatic glucosinolates, a double mutant of both genes results in a more significant reduction, indicating their positive interaction in controlling the pathway. researchgate.net MYB29 is also implicated in the methyl jasmonate-mediated induction of some aliphatic glucosinolate biosynthetic genes. nih.govpnas.org

The coordinated action of these three transcription factors ensures a robust regulation of the aliphatic glucosinolate biosynthetic pathway. They have been shown to not only activate the genes within the pathway but also to downregulate the expression of genes involved in the biosynthesis of indolic glucosinolates, indicating a reciprocal negative regulation between the two pathways. nih.gov The expression of these transcription factors themselves is subject to regulation, with factors like sulfur deficiency known to repress their expression. pnas.org In polyploid species like Brassica juncea, multiple copies of the MYB28 gene are differentially expressed, suggesting discrete yet overlapping roles in controlling aliphatic glucosinolate biosynthesis throughout plant development. oup.com

Table 1: Key Transcription Factors Regulating Glucobrassicanapin (Potassium) Biosynthesis

| Transcription Factor | Family | Primary Function in Aliphatic Glucosinolate Biosynthesis | Key Findings |

| MYB28 | R2R3-MYB | Master positive regulator | Overexpression leads to a significant increase in aliphatic glucosinolate levels. frontiersin.org |

| MYB29 | R2R3-MYB | Positive regulator, often synergistic with MYB28 | Plays a role in methyl jasmonate-induced biosynthesis. nih.govpnas.org |

| MYB76 | R2R3-MYB | Positive regulator with a minor or accessory role | Can independently induce aliphatic glucosinolate biosynthesis. nih.gov |

Genomic Insights into Gene Duplication, Functional Divergence, and Synteny in Glucosinolate Biosynthesis

The evolution of the glucosinolate biosynthetic pathway, which produces compounds like Glucobrassicanapin, has been significantly shaped by genomic events such as gene duplication, functional divergence, and the maintenance of synteny. These processes have contributed to the diversity and complexity of glucosinolate profiles observed across the Brassicaceae family.

Gene Duplication: A prominent feature of the glucosinolate biosynthetic pathway is the extensive duplication of its constituent genes. nih.govsemanticscholar.org Both whole-genome duplication (WGD) and tandem duplication (TD) events have played a crucial role in expanding the number of genes involved in this pathway. nih.govsemanticscholar.orgwur.nl For instance, in Brassica rapa, the number of putative genes involved in glucosinolate biosynthesis is nearly double that found in Arabidopsis thaliana, with most of these genes existing in multiple copies. nih.gov This expansion of gene families provides the raw genetic material for evolutionary innovation. The fraction of duplicate genes within the glucosinolate pathway is significantly higher than the genome-wide average in both Arabidopsis and Aethionema arabicum. nih.govwur.nl

Functional Divergence: Following gene duplication, the resulting paralogous genes can undergo functional divergence, leading to subfunctionalization (where each copy retains a subset of the original function) or neofunctionalization (where one copy acquires a novel function). This process is a key driver of the chemical diversity of glucosinolates. The differential expression patterns of duplicated genes, such as the multiple copies of MYB28 in Brassica juncea, suggest that these paralogs have evolved to play discrete roles in regulating glucosinolate biosynthesis in different tissues or at different developmental stages. oup.com Similarly, the expression of paralogs of desulfoglucosinolate sulfotransferase in Brassica rapa varies greatly depending on the tissue type and developmental stage, indicating functional specialization. nih.gov

Synteny: Despite extensive gene duplication and divergence, a high degree of co-linearity, or synteny, is observed for glucosinolate biosynthesis genes between different Brassica species and Arabidopsis thaliana. nih.govresearchgate.net For example, a comparative genomic analysis between B. rapa and A. thaliana revealed that 93% of the homologous glucosinolate genes exhibit synteny. nih.gov This conservation of gene order across species suggests a common evolutionary origin and highlights the importance of the genomic context for the function of these genes. The study of synteny has been instrumental in identifying orthologous genes in different species and in understanding the evolutionary history of the glucosinolate biosynthetic pathway. nih.govnih.gov The structure and arrangement of these genes in B. rapa are consistent with the known evolutionary divergence of the species and help to explain the observed profiles and accumulation of glucosinolates. nih.gov

Table 2: Genomic Features of Glucosinolate Biosynthesis Genes

| Genomic Feature | Description | Significance in Glucobrassicanapin Biosynthesis |

| Gene Duplication | Increase in the number of gene copies through whole-genome or tandem duplication events. nih.govsemanticscholar.org | Provides the genetic basis for increased complexity and potential for higher production of glucosinolates, including Glucobrassicanapin. |

| Functional Divergence | Duplicated genes evolving new or subdivided functions. | Allows for nuanced regulation of Glucobrassicanapin biosynthesis in different tissues and under various environmental conditions. |

| Synteny | Conservation of gene order across different species. nih.govresearchgate.net | Facilitates the identification of genes involved in Glucobrassicanapin biosynthesis in various Brassica species by comparison with model organisms like Arabidopsis. |

Physiological and Ecological Functions of Glucobrassicanapin Potassium in Plants

Role in Plant Defense Mechanisms Against Biotic Stressors

Glucobrassicanapin (B1235319) is an integral part of the 'mustard oil bomb' defense mechanism, a two-component system involving glucosinolates and the enzyme myrosinase. In intact plant tissue, Glucobrassicanapin is stored separately from myrosinase. However, when the tissue is damaged by herbivores or pathogens, myrosinase comes into contact with Glucobrassicanapin, catalyzing its hydrolysis into biologically active compounds that can deter or harm the attacking organisms.

The hydrolysis of Glucobrassicanapin produces isothiocyanates, which are often toxic or deterrent to generalist herbivores. The characteristic bitter taste of some Brassica vegetables is partly attributed to the presence of Glucobrassicanapin and its breakdown products, which can act as a feeding deterrent. For instance, studies on the feeding preferences of the bertha armyworm (Mamestra configurata) have suggested that the concentration of isothiocyanate-releasing glucosinolates, including the derivatives of Glucobrassicanapin, can negatively correlate with larval growth rates.

However, specialist herbivores that have co-evolved with glucosinolate-containing plants have developed counter-adaptations to this chemical defense. Some specialists are not only able to tolerate these compounds but may even use them as cues for host plant recognition and oviposition. Mechanisms of counter-adaptation in specialist insects often involve preventing the formation of toxic isothiocyanates. This can be achieved through various strategies, such as rapid absorption and excretion of intact glucosinolates, or by possessing specific proteins that divert the hydrolysis process towards the formation of less toxic nitriles.

The table below illustrates the varying concentrations of Glucobrassicanapin found in different germplasms of Chinese cabbage, which can influence their susceptibility to herbivory.

Table 1: Concentration of Glucobrassicanapin in Different Chinese Cabbage Germplasms.

| Germplasm | Glucobrassicanapin Concentration (μmol∙kg−1 DW) |

|---|---|

| Germplasm A | 545.60 |

| Germplasm B | 10,344.70 |

Data sourced from a study on conserved Chinese cabbage germplasms. nih.gov

Glucobrassicanapin and its hydrolysis products also play a crucial role in defending plants against pathogenic fungi and bacteria. The isothiocyanates released upon tissue damage have broad-spectrum antimicrobial properties. Research has shown that Glucobrassicanapin is effective against various races of plant-pathogenic bacteria. nih.gov For example, in in vitro studies, Glucobrassicanapin has demonstrated inhibitory effects against several races of Xanthomonas campestris pv. campestris, the causal agent of black rot in crucifers. nih.gov

The antifungal activity of glucosinolate hydrolysis products is also well-documented. While intact glucosinolates themselves show little to no direct antifungal activity, their breakdown products, primarily isothiocyanates, are potent inhibitors of fungal growth and spore germination. The effectiveness of Glucobrassicanapin in plant defense is therefore dependent on its co-occurrence with active myrosinase.

The following table summarizes the in vitro effectiveness of Glucobrassicanapin against various bacterial pathogens.

Table 2: In Vitro Efficacy of Glucobrassicanapin Against Plant-Pathogenic Bacteria.

| Bacterial Pathogen Race | Effectiveness of Glucobrassicanapin |

|---|---|

| Race 1 | Effective |

| Race 2 | Effective |

| Race 3 | Effective |

| Race 4 | Effective |

| Race 5 | Effective |

| Race 7 | Effective |

Based on in vitro evaluations of antibacterial activities of glucosinolates. nih.gov

The bioactivity of Glucobrassicanapin is realized through its enzymatic hydrolysis by myrosinase (β-thioglucoside glucohydrolase). This reaction cleaves the thioglucosidic bond, releasing a glucose molecule and an unstable aglycone. This intermediate then spontaneously rearranges to form various breakdown products.

The primary and most studied bioactive product of Glucobrassicanapin hydrolysis is but-3-enyl isothiocyanate. Isothiocyanates are highly reactive compounds that contribute to the plant's defense through their toxicity and deterrence to herbivores and pathogens.

Under certain conditions, such as acidic pH or the presence of specific proteins like the epithiospecifier protein (ESP), the hydrolysis of Glucobrassicanapin can be directed towards the formation of nitriles instead of isothiocyanates. While generally considered less toxic than their isothiocyanate counterparts, nitriles can still play a role in plant defense.

The profile of hydrolysis products can be influenced by various factors, including the plant genotype, the specific myrosinase isoenzyme involved, and the presence of co-factors in the plant tissue.

Response to Abiotic Environmental Stresses

The concentration of Glucobrassicanapin in plant tissues is not static and can be significantly influenced by various abiotic environmental factors. These fluctuations are part of the plant's adaptive response to changing environmental conditions.

Nutrient availability is a key factor modulating the biosynthesis of Glucobrassicanapin. As sulfur- and nitrogen-containing compounds, the synthesis of glucosinolates is intrinsically linked to the plant's sulfur and nitrogen metabolism.

Phosphorus (P): The direct impact of phosphorus availability on Glucobrassicanapin concentrations is not as well-documented as that of nitrogen and sulfur. However, phosphorus deficiency can induce stress responses in plants, which may lead to alterations in secondary metabolite profiles, including glucosinolates. Some studies on Brassica species have shown that phosphorus deficiency can lead to an increase in total glucosinolate content under normal light intensity. frontiersin.org

Sulfur (S): Sulfur is a direct precursor for glucosinolate biosynthesis, and its availability has a strong and direct impact on Glucobrassicanapin concentrations. Studies on Brassica rapa and Brassica juncea have consistently shown that increased sulfur supply leads to a significant increase in the content of aliphatic glucosinolates, including Glucobrassicanapin. nih.govresearchgate.net Conversely, sulfur deprivation results in a sharp decrease in Glucobrassicanapin levels. researchgate.net

The table below presents data on the effect of nitrogen and sulfur supply on the total glucosinolate content in vegetable turnip rape, where Glucobrassicanapin is a major component.

Table 3: Effect of Nitrogen and Sulfur Supply on Total Glucosinolate Content in Brassica rapa L.

| Nitrogen (N) Treatment | Sulfur (S) Treatment | Total Glucosinolate Content (mmol kg-1 DW) |

|---|---|---|

| 10 mM | 0.5 mM | 28.4 |

| 10 mM | 2 mM | Increases linearly with S |

| 30 mM | 1 mM | No significant difference |

| 30 mM | 2 mM | from 1 mM S treatment |

Data from a study on vegetable turnip rape. nih.gov

Light and temperature are critical environmental cues that regulate plant growth, development, and metabolism, including the production of secondary metabolites like Glucobrassicanapin.

Temperature: Temperature stress, both high and low, can induce significant changes in the glucosinolate profiles of plants. In Arabidopsis thaliana, a model plant for Brassicaceae, exposure to low temperatures (chilling) has been shown to lead to an increase in the levels of aliphatic glucosinolates. nih.gov Conversely, the response to high temperature can be more varied, with some studies reporting an increase in certain glucosinolates while others show a decrease, depending on the plant species and the severity and duration of the heat stress.

The following table illustrates the general trend of aliphatic glucosinolate levels in Arabidopsis thaliana in response to different growth temperatures.

Table 4: General Response of Aliphatic Glucosinolates to Different Growth Temperatures in Arabidopsis thaliana.

| Growth Temperature | Aliphatic Glucosinolate Levels |

|---|---|

| Standard (21 °C) | Baseline |

| Moderate Chilling (15 °C) | Increased |

| Pronounced Chilling (9 °C) | Increased |

Based on findings from studies on Arabidopsis thaliana accessions. nih.gov

Glucobrassicanapin (Potassium) Modulation in Response to Drought and Salinity

Glucobrassicanapin, an aliphatic glucosinolate found in Brassicaceae, demonstrates notable modulation in its concentration within plant tissues in response to abiotic stressors such as drought and salinity. These environmental challenges trigger complex physiological and metabolic adjustments in plants, and the fluctuation of glucobrassicanapin levels is an integral part of this adaptive response. The intensity and duration of the stress, as well as the specific plant species and developmental stage, are critical factors influencing the extent of this modulation. nih.govmdpi.com

Under drought conditions, a prevalent agricultural challenge, the concentration of glucosinolates, including glucobrassicanapin, often increases. nih.govresearchgate.net This accumulation is considered part of the plant's osmotic adjustment strategy to maintain cellular turgor under water-deficient conditions. nih.gov For instance, in a study on various Brassica oleracea L. crops, the concentration of glucobrassicanapin was observed to change in response to water stress. While in some varieties it was not detected under either irrigated or non-irrigated conditions, in others, its presence and concentration were influenced by water availability. mdpi.com In one Brassica oleracea cross, glucobrassicanapin was a mean aliphatic glucosinolate, constituting 42.6% of the total amount. mdpi.com The response, however, can be inconsistent across different studies and plant varieties, with some research showing a decrease in glucosinolate levels under severe drought. nih.gov

Salinity, another significant abiotic stress, has also been shown to influence glucosinolate profiles in Brassica species. nih.govmdpi.comnih.gov Generally, exposure to salt stress can lead to an increase in the total glucosinolate content as part of the plant's defense mechanism and to cope with osmotic stress. nih.govnih.gov While direct studies detailing the specific response of glucobrassicanapin to a range of salinity levels are limited, the general trend observed for aliphatic glucosinolates suggests a potential for increased accumulation under saline conditions. nih.gov This response is believed to be part of a broader stress-induced enhancement of secondary metabolite production. nih.gov

The following table presents data on the concentration of Glucobrassicanapin in the leaves of different Brassica oleracea varieties under irrigated (well-watered) and non-irrigated (water-stressed) conditions.

Glucosinolate Turnover and Sulfur Storage Dynamics in Plant Metabolism

Glucosinolates, including glucobrassicanapin, are sulfur-rich secondary metabolites, and their metabolism is intrinsically linked to the plant's sulfur homeostasis. frontiersin.orgnih.gov The role of glucosinolates as a sulfur storage pool that can be mobilized during periods of sulfur deficiency is a significant aspect of their physiological function. nih.govfrontiersin.org

The biosynthesis of aliphatic glucosinolates is positively correlated with sulfur availability. frontiersin.org Increased sulfur supply generally leads to higher concentrations of total and individual glucosinolates, including glucobrassicanapin. nih.gov Conversely, under sulfur-limiting conditions, the levels of aliphatic glucosinolates tend to decrease significantly. frontiersin.orgnih.gov This reduction suggests that glucosinolates can be catabolized to release sulfur for primary metabolic processes, such as the synthesis of essential amino acids like methionine and cysteine. nih.gov

The turnover of glucosinolates is a dynamic process involving both biosynthesis and degradation. While often considered stable compounds, there is evidence of their continuous turnover in intact plant tissues. frontiersin.org The degradation of glucosinolates is primarily mediated by the enzyme myrosinase, which is physically separated from its substrate in undamaged cells. nih.govresearchgate.net However, under conditions of sulfur deficiency, it is hypothesized that endogenous turnover mechanisms are activated to remobilize sulfur from the glucosinolate pool. frontiersin.org

Despite this, the role of glucosinolates as a readily available sulfur reserve is not entirely straightforward. Some studies have shown that under sulfate (B86663) deprivation, glucosinolates are not always efficiently mobilized, questioning their primary role in sulfur redistribution under all conditions. frontiersin.orgresearchgate.net The proportion of glucosinolates in the total organic sulfur fraction can even increase under sulfate-deprived conditions, suggesting that other sulfur-containing compounds are more readily catabolized. nih.govresearchgate.net

The following table illustrates the effect of sulfate availability on the glucosinolate content in the shoots of Brassica juncea and Brassica rapa.

Advanced Analytical Methodologies for Glucobrassicanapin Potassium Research

Optimized Extraction and Purification Techniques for Glucosinolates from Plant Matrices

The initial and most critical step in the analysis of glucosinolates, including Glucobrassicanapin (B1235319) (potassium), is their efficient extraction from the plant matrix while preventing their enzymatic degradation. Glucosinolates are water-soluble compounds, and their extraction requires polar solvents. A common and robust method involves extracting ground plant material with a boiling methanol-water mixture (typically 70-80% methanol) acs.orgnih.gov. The high temperature serves to inactivate the endogenous myrosinase enzyme, which, if not denatured, would hydrolyze the glucosinolates upon tissue disruption, leading to inaccurate quantification nih.gov. Cold methanol extraction has also been shown to be as effective or even more effective than boiling methods for certain glucosinolates and plant tissues mdpi.com.

To enhance extraction efficiency, advanced techniques have been developed. Microwave-Assisted Extraction (MAE) is a rapid method that uses microwave energy to heat the solvent and sample, accelerating the extraction process. Optimized MAE conditions, such as using methanol at 80°C for 10 minutes, have shown comparable or higher efficiencies than traditional methods for extracting glucosinolates from seeds and soil nih.govtandfonline.com.

Following extraction, purification is often necessary to remove interfering compounds from the crude extract. A widely used technique is Solid-Phase Extraction (SPE) using anion-exchange cartridges researchgate.net. Glucosinolates are anionic due to their sulfate (B86663) group and are retained on the anion-exchange resin while neutral and cationic impurities are washed away. The retained glucosinolates can then be eluted for analysis. Commercially available dimethylaminopropyl (DEA)-based weak anion exchange SPE cartridges offer a simpler and more efficient alternative to traditional self-prepared ion-exchange columns researchgate.net. Other purification techniques include high-speed counter-current chromatography (HSCCC), which has been successfully used to separate and purify various glucosinolates from crude plant homogenates on a preparative scale phytolab.com.

| Method | Principle | Typical Solvent | Key Advantages | Considerations |

|---|---|---|---|---|

| Boiling Solvent Extraction | Uses hot solvent to extract compounds and simultaneously inactivate myrosinase. | 70-80% Methanol/Water | Simple, effective myrosinase inactivation. nih.gov | Can be time-consuming. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent, accelerating extraction. | Methanol | Rapid, high efficiency, reduced solvent consumption. nih.govtandfonline.com | Requires specialized equipment. |

| Solid-Phase Extraction (SPE) | Purification step based on anion-exchange chromatography to isolate anionic glucosinolates. | N/A (used post-extraction) | High purity of extracts, removes interfering compounds. researchgate.net | Adds a step to the workflow. |

Chromatographic Separation and Detection Methods for Glucobrassicanapin (Potassium)

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of individual glucosinolates like Glucobrassicanapin (potassium).

A traditional and widely validated method for glucosinolate analysis is reversed-phase High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection nih.gov. Intact glucosinolates are highly polar and show poor retention on standard C18 columns. To overcome this, the crude extract, after initial purification on an ion-exchange column (e.g., DEAE Sephadex), is treated with the enzyme arylsulfatase nih.govdlsu.edu.ph. This enzyme specifically cleaves the sulfate moiety from the glucosinolate, creating a more hydrophobic desulfoglucosinolate that is better retained and separated by reversed-phase HPLC.

The desulfated glucosinolates are typically detected by a UV detector at a wavelength of around 229 nm nih.gov. Quantification is achieved by comparing the peak areas to that of a desulfated glucosinolate standard, often sinigrin (B192396), and applying established response factors for different glucosinolates nih.gov. This method is robust and has been a standard for many years, but the desulfation step can be time-consuming (often requiring overnight incubation) and may suffer from incomplete reactions mdpi.compreprints.org.

Modern analytical advancements have led to the development of methods that can quantify intact glucosinolates, bypassing the need for the desulfation step. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for this purpose mdpi.compreprints.org. UPLC systems use smaller column particles, which allows for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC researchgate.net.

Coupling UPLC with MS/MS provides high selectivity and sensitivity. The mass spectrometer can be set to detect the specific mass-to-charge ratio (m/z) of intact Glucobrassicanapin and its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM) mdpi.com. This allows for accurate quantification even in complex plant extracts with minimal sample cleanup. Studies have demonstrated the successful quantification of Glucobrassicanapin in various matrices using UPLC-MS/MS, with concentrations varying significantly between different plant species and tissues nih.gov. This method is highly efficient, accurate, and avoids the potential issues associated with the enzymatic desulfation process mdpi.com.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., Waters Acquity UPLC® BEH C18) mdpi.com |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol mdpi.com |

| Flow Rate | ~0.2 mL/min mdpi.com |

| Detection Mode | Negative Electrospray Ionization (ESI-) |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

While HPLC and UPLC are used to analyze the parent glucosinolates, Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for analyzing their volatile breakdown products, such as isothiocyanates, nitriles, and thiocyanates researchgate.netresearchwithrutgers.com. Glucosinolates themselves are not volatile and cannot be directly analyzed by GC. Therefore, analysis requires a prior hydrolysis step, either enzymatic (using myrosinase) or thermal, to convert the glucosinolates into their volatile derivatives.

The resulting volatile compounds are then extracted with an organic solvent and injected into the GC-MS system. The compounds are separated based on their boiling points and polarity in the GC column and subsequently identified by their unique mass spectra in the mass spectrometer nih.gov. This method is crucial for studying the bioactivity of Brassicaceae plants, as the breakdown products are often the primary biologically active agents. For example, the hydrolysis of Glucobrassicanapin yields 4-pentenyl isothiocyanate, which can be identified and quantified using GC-MS researchgate.net.

Spectrophotometric Approaches for Total Glucosinolate Quantification Incorporating Glucobrassicanapin (Potassium)

In scenarios where the total glucosinolate content, rather than the concentration of individual compounds, is of interest, spectrophotometric methods offer a simpler, faster, and more cost-effective alternative to chromatography nih.govtandfonline.comresearchgate.net. These methods are based on colorimetric reactions that produce a colored product, the absorbance of which is proportional to the total amount of glucosinolates in the sample.

One validated method is based on the alkaline hydrolysis of glucosinolates to release 1-thioglucose. This 1-thioglucose then reacts with ferricyanide, a chromogenic agent. The reduction of the yellow ferricyanide ion is measured as a decrease in absorbance at 420 nm, which is inversely proportional to the total glucosinolate concentration acs.orgnih.govnih.gov.

Another approach involves the reaction of glucosinolates with palladium (II) ions. For example, sodium tetrachloropalladate(II) reacts with the thioglucose moiety of glucosinolates to form a colored complex, which can be measured spectrophotometrically at 425 nm tandfonline.com. A regression model can then be established by correlating the absorbance with total glucosinolate content as determined by a reference method like HPLC tandfonline.com. While these methods lack the specificity of chromatographic techniques, they are highly useful for high-throughput screening of plant materials for total glucosinolate content.

Method Validation Studies and the Application of Glucobrassicanapin (Potassium) as a Reference Standard

The reliability and accuracy of any analytical method depend on rigorous validation. Method validation for glucosinolate analysis, whether by HPLC or UPLC-MS/MS, typically involves assessing several key parameters according to established guidelines uantwerpen.beuantwerpen.be. These include:

Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a specific range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of standard.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

The availability of high-purity reference standards is a prerequisite for accurate quantification and method validation. Glucobrassicanapin (potassium) is commercially available as a certified primary reference substance phytolab.comsigmaaldrich.comextrasynthese.comcymitquimica.com. These standards have a certified purity (e.g., ≥90% by HPLC) and are used to prepare calibration curves, determine recovery rates, and confirm the identity of the peak in a chromatogram based on retention time. Using a well-characterized reference standard like Glucobrassicanapin (potassium) ensures the traceability and comparability of analytical results between different laboratories and studies jst.go.jp.

Factors Influencing Glucobrassicanapin Potassium Content and Profile in Agricultural Systems

Agronomic Practices and Cultivation Conditions: Fertilization Regimes and Environmental Controls

The cultivation environment and agronomic practices play a pivotal role in modulating the Glucobrassicanapin (B1235319) content in Brassica crops. Key factors include fertilization strategies and environmental conditions such as temperature and light.

Environmental factors, particularly temperature and light, also exert significant control over Glucobrassicanapin accumulation. Studies have indicated that seasonal variations, which encompass changes in temperature and photoperiod, can lead to fluctuations in glucosinolate content. agriculturejournals.cz For instance, elevated temperatures have been shown to increase glucosinolate levels in Brassica rapa. agriculturejournals.cz Conversely, low-temperature stress, including chilling and freezing, can also lead to an increase in total glucosinolates, although the response of individual glucosinolates can vary. agriculturejournals.cz

Different cultivation systems, such as organic versus conventional farming, can also impact glucosinolate profiles. However, a study on Brassica rapa vegetables found no significant differences in Glucobrassicanapin content between turnip tops grown under organic and conventional systems. researchgate.net

Table 1: Influence of Nitrogen and Sulfur Fertilization on Total Glucosinolate Content (mmol kg⁻¹ DW) in Vegetable Turnip Rape (Brassica rapa L.)

| Nitrogen Level | Sulfur Level | Total Glucosinolate Content (mmol kg⁻¹ DW) |

| 10 mM | 0.5 mM | 28.4 |

| 10 mM | 1.0 mM | Increased |

| 10 mM | 2.0 mM | Linearly Increased |

| 30 mM | 0.5 mM | Higher than 10 mM N |

| 30 mM | 1.0 mM | Increased with S |

| 30 mM | 2.0 mM | No significant difference from 1.0 mM S |

Data adapted from a study on the effect of nitrogen and sulfur application on glucosinolate content. researchgate.net Note: This table reflects total glucosinolate content, of which Glucobrassicanapin is a major component in this crop.

Genetic Variation and Breeding Strategies for Modulating Glucobrassicanapin (Potassium) Levels

Significant genetic diversity exists within Brassica species, leading to a wide variation in the content and profile of glucosinolates, including Glucobrassicanapin. This natural variation serves as a valuable resource for breeding programs aimed at modifying the levels of this compound in crops.

Glucobrassicanapin is one of the most abundant glucosinolates found in Brassica rapa, alongside gluconapin (B99918). agriculturejournals.czresearchgate.netnih.gov Studies analyzing numerous accessions of Brassica rapa have revealed substantial variation in Glucobrassicanapin content among different cultivars and morphotypes. agriculturejournals.czresearchgate.netnih.gov For example, in an analysis of 56 accessions of Brassica rapa, the leaves of vegetable turnip exhibited relatively high amounts of Glucobrassicanapin (60.0 µmol/100 g FW). agriculturejournals.cznih.gov This inherent genetic variability provides a strong foundation for conventional breeding approaches.

Breeding strategies to modulate Glucobrassicanapin levels can leverage this natural diversity through selection and hybridization. Divergent mass selection has been successfully employed to modify the content of specific glucosinolates in Brassica species. agriculturejournals.cz This method involves selecting and interbreeding plants with either high or low levels of the target compound over several generations to develop lines with desired traits.

Modern molecular breeding techniques offer more targeted and efficient approaches. The identification of Quantitative Trait Loci (QTLs), which are regions of DNA associated with a particular trait, is a key step. QTLs controlling the content of Glucobrassicanapin have been identified in Brassica napus and Brassica rapa. researchgate.net This knowledge allows for the development of molecular markers that can be used in marker-assisted selection (MAS) to screen and select for desirable alleles in breeding populations without the need for extensive chemical analysis at every generation.

Furthermore, a deeper understanding of the glucosinolate biosynthesis pathway opens the door to genetic engineering approaches. By identifying and manipulating the genes responsible for the production of Glucobrassicanapin, it is possible to upregulate or downregulate its synthesis to achieve desired levels in new crop varieties.

Table 2: Variation of Glucobrassicanapin Content in Different Brassica rapa Accessions

| Brassica rapa Accession/Type | Glucobrassicanapin Content (µmol/100 g FW) |

| Vegetable Turnip (leaves) | 60.0 |

| Other accessions | Variable |

Data extracted from a study on 56 accessions of Brassica rapa. agriculturejournals.cz This table highlights the significant variation that can be exploited in breeding programs.

Post-Harvest Processing and Storage Effects on Glucobrassicanapin (Potassium) Stability and Transformation

The concentration of Glucobrassicanapin in Brassica vegetables is not only determined by pre-harvest factors but is also significantly influenced by post-harvest handling, processing, and storage conditions. These processes can lead to degradation, transformation, or leaching of the compound, thereby altering the final amount available to the consumer.

Dynamics of Glucobrassicanapin (Potassium) During Fermentation Processes

Fermentation is a common processing method for Brassica vegetables, such as in the production of sauerkraut and kimchi. This process involves the metabolic activity of microorganisms, primarily lactic acid bacteria, which can significantly alter the chemical composition of the vegetable matrix. During fermentation, glucosinolates, including Glucobrassicanapin, are generally subject to degradation. researchgate.netnih.govnih.govnih.gov

The breakdown of glucosinolates during fermentation is a complex process influenced by the activity of the plant enzyme myrosinase, which is released when the plant cells are ruptured during shredding, as well as by the metabolic activities of the fermenting microorganisms. researchgate.net Studies on sauerkraut fermentation have shown a dramatic decrease in total glucosinolate content within the first few days of fermentation. agriculturejournals.cznih.gov While specific data on the degradation kinetics of Glucobrassicanapin are limited, its presence in the raw material suggests it undergoes transformation. The degradation products can include a variety of compounds, such as isothiocyanates, nitriles, and indoles, depending on the specific glucosinolate and the fermentation conditions. nih.gov

Temperature-Related Changes and Enzymatic Activity During Storage

Temperature is a critical factor affecting the stability of Glucobrassicanapin during post-harvest storage. Thermal processing, such as boiling or blanching, can lead to a significant reduction in glucosinolate content through both leaching into the cooking water and thermal degradation. frontiersin.org The thermal stability of glucosinolates can vary depending on the specific compound and the plant matrix. agriculturejournals.czresearchgate.netnih.gov Indole glucosinolates, for instance, have been shown to degrade at temperatures below 100°C. researchgate.net

During storage at refrigerated temperatures (e.g., 4°C), the degradation of glucosinolates can still occur, albeit at a slower rate. A study on boiled white cabbage stored at 4°C for 24 hours showed a decrease in total glucosinolate content. nih.gov This degradation is partly due to the activity of the endogenous enzyme myrosinase. Myrosinase is physically separated from glucosinolates in intact plant cells but comes into contact with them upon tissue damage, such as cutting, chopping, or even during senescence in storage. researchgate.net This enzymatic hydrolysis breaks down Glucobrassicanapin and other glucosinolates into various breakdown products. The activity of myrosinase itself is influenced by temperature and pH. Therefore, controlling storage temperature is crucial for preserving the Glucobrassicanapin content in fresh Brassica vegetables.

Table 3: General Effects of Post-Harvest Processes on Glucosinolate Content

| Process | General Effect on Glucosinolate Content | Key Mechanisms |

| Fermentation | Significant Decrease | Enzymatic (myrosinase) and microbial degradation |

| Boiling/Blanching | Significant Decrease | Leaching, thermal degradation, enzymatic degradation |

| Steaming/Microwaving | Retention or Slight Decrease | Less leaching compared to boiling |

| Stir-frying | Retention or Slight Decrease | Less leaching, potential for enhanced extractability |

| Refrigerated Storage | Gradual Decrease | Enzymatic degradation |

This table provides a general overview of the impact of various post-harvest processes on glucosinolates. The specific effects on Glucobrassicanapin will depend on the particular conditions and the plant material.

Research Perspectives and Emerging Areas in Glucobrassicanapin Potassium Studies

Integrated Omics Approaches: Genomics, Proteomics, and Metabolomics for Comprehensive Understanding

A comprehensive understanding of Glucobrassicanapin (B1235319) and other glucosinolates is being achieved through the integration of multiple "omics" disciplines. rsc.orgmdpi.com This systems-biology approach allows researchers to connect the genetic blueprint of a plant to its biochemical output and functional traits.

Genomics: Genomic studies have been instrumental in identifying the genes involved in the glucosinolate biosynthetic pathway. acs.org By comparing the genomes of different Brassica species, researchers can pinpoint genes responsible for the diversity in glucosinolate profiles, including the chain elongation and side-chain modification steps that lead to the formation of Glucobrassicanapin. Techniques like transcriptome-based GWAS (Genome-Wide Association Study) help uncover the genetic basis for quantitative variation in glucosinolates. nih.gov

Proteomics: Quantitative proteomics helps identify and quantify the proteins (enzymes) that catalyze the various steps in glucosinolate metabolism. nih.gov For instance, proteomic analyses can reveal how different environmental conditions, such as nitrogen availability, affect the abundance of enzymes like myrosinases, which are responsible for glucosinolate hydrolysis. nih.gov This provides a direct link between gene expression and metabolic function.

Metabolomics: Metabolomic approaches, particularly those using liquid chromatography-mass spectrometry (LC-MS), are crucial for the precise identification and quantification of glucosinolates and their breakdown products. researchgate.netnih.gov These techniques allow for detailed profiling of the metabolome, revealing how the abundance of Glucobrassicanapin correlates with other metabolites and how it varies across different plant tissues, developmental stages, and in response to stress. acs.orgnih.gov

The integration of these omics fields provides a powerful framework for understanding the complex regulatory networks that control the synthesis of Glucobrassicanapin. researchgate.netnih.gov By combining data on gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics), scientists can build comprehensive models of the glucosinolate metabolic network. rsc.orgresearchgate.net

Table 1: Application of Omics Technologies in Glucosinolate Research

| Omics Field | Core Focus | Application to Glucobrassicanapin Studies | Key Insights |

|---|---|---|---|

| Genomics | Study of the complete set of DNA (genome), including all of its genes. | Identification of genes controlling biosynthesis, transport, and regulation of glucosinolates. acs.orgnih.gov | Uncovering the genetic basis for variation in Glucobrassicanapin content among different plant varieties. |

| Proteomics | Study of the entire complement of proteins produced by an organism. | Quantification of enzymes (e.g., myrosinases) involved in the synthesis and breakdown of Glucobrassicanapin under various conditions. nih.gov | Understanding how environmental factors influence the enzymatic machinery of glucosinolate metabolism. |

| Metabolomics | Scientific study of the set of small molecules (metabolites) within a cell, biofluid, tissue, or organism. | Accurate profiling and quantification of Glucobrassicanapin and related compounds in plant tissues. researchgate.net | Determining the biochemical phenotype and how it changes in response to genetic modification or environmental stress. |

| Integrated Omics | Holistic approach combining data from genomics, proteomics, metabolomics, etc. | Building comprehensive models of the glucosinolate metabolic network to understand regulation and function. rsc.orgmdpi.com | Revealing complex interactions between genes, proteins, and metabolites that govern Glucobrassicanapin production and its physiological roles. |

Molecular Basis of Glucobrassicanapin (Potassium) Variability and its Functional Implications

The concentration and profile of glucosinolates, including Glucobrassicanapin, exhibit significant variation, which is influenced by both genetic and environmental factors. oup.comfrontiersin.org Understanding the molecular basis of this variability is crucial for breeding crops with desired traits and for understanding plant adaptation.

Genetic variation is a primary driver of the diversity in glucosinolate content. mdpi.com Studies in Brassica species have shown that specific gene loci, such as GSL-ALK, play a significant role in determining the type of aliphatic glucosinolates produced. frontiersin.org The presence or absence of functional alleles at these loci can lead to substantial differences in the accumulation of specific compounds, like the shift between alkenyl glucosinolates (such as Glucobrassicanapin) and other forms. frontiersin.org This genetic diversity provides a rich resource for breeding programs aimed at modifying the glucosinolate profiles of crops. nih.govnih.gov For example, a strong positive correlation has been observed between Glucobrassicanapin and other aliphatic glucosinolates like sinigrin (B192396) and gluconapin (B99918), suggesting co-regulation mechanisms that could be targeted in breeding. mdpi.com

Environmental factors also significantly impact Glucobrassicanapin levels. Abiotic factors such as soil nutrient availability, particularly sulfur and nitrogen, are known to influence glucosinolate biosynthesis. oup.com Similarly, biotic factors like herbivory and pathogen attack can induce changes in glucosinolate production as part of the plant's defense response. nih.gov The functional implications of this variability are profound. For the plant, a diverse and plastic glucosinolate profile provides a robust chemical defense system against a wide range of pests and pathogens. nih.gov For human consumption, this variability affects the flavor and potential health-promoting properties of Brassica vegetables, as Glucobrassicanapin is known to contribute to the characteristic bitter or pungent taste. mdpi.comnih.gov

Ecological Significance in Plant Community Interactions and Allelopathy

Glucobrassicanapin, as part of the broader glucosinolate-myrosinase defense system, plays a significant role in mediating interactions between plants and their environment. nih.gov When plant tissues are damaged, Glucobrassicanapin is hydrolyzed by the enzyme myrosinase into various breakdown products, including isothiocyanates. These compounds are often toxic or deterrent to herbivores and pathogens, forming a key component of the plant's chemical defense. nih.govresearchgate.net

Beyond direct defense, these breakdown products are released into the soil through root exudates and the decomposition of plant material, where they can influence the surrounding plant community and soil microbiome. oup.com This phenomenon, known as allelopathy, involves the release of biochemicals by one plant that can inhibit the growth, germination, or development of neighboring plants. The isothiocyanates derived from Glucobrassicanapin and other glucosinolates can act as potent biofumigants, suppressing the growth of competing weeds and soil-borne pathogens. nih.gov

The allelopathic potential varies among different Brassica species and cultivars, largely due to differences in their glucosinolate profiles and the activity of enzymes that modify the hydrolysis products. nih.gov Research in this area is focused on harnessing the natural allelopathic properties of plants like Brassica juncea (Indian mustard), which contains sinigrin and its hydrolysis product allyl isothiocyanate, as environmentally friendly alternatives to synthetic herbicides in sustainable agriculture. nih.gov Understanding the specific role of Glucobrassicanapin's hydrolysis products in these complex ecological interactions is an active area of investigation.

Development of Novel Methodologies for In Situ and Real-Time Glucosinolate Analysis

The accurate quantification of Glucobrassicanapin has traditionally relied on laboratory-based analytical techniques. High-Performance Liquid Chromatography (HPLC) has long been the standard and most reliable method for separating and quantifying individual glucosinolates. mdpi.comnih.gov This method is often coupled with ultraviolet (UV) or photodiode array (PDA) detectors. researchgate.net More advanced methods utilize Liquid Chromatography-Mass Spectrometry (LC-MS), which offers higher sensitivity and selectivity, allowing for the precise identification and quantification of intact glucosinolates without the need for complex conversion steps. mdpi.comcreative-proteomics.commdpi.com

While powerful, these methods require sample destruction and extensive preparation, making them unsuitable for monitoring dynamic changes in living plants. whiterose.ac.uknih.gov Consequently, there is a growing interest in developing novel methodologies for in situ and real-time analysis.

Emerging technologies in this area include:

Spectroscopic Techniques: Near-Infrared Reflectance Spectroscopy (NIRS) shows promise as a rapid, non-destructive method for estimating glucosinolate content in seeds and leaves. mdpi.com It allows for real-time assessment without damaging the plant tissue, making it suitable for large-scale screening in breeding programs.

Biosensors and Microfluidic Devices: The development of biosensors and miniaturized analytical systems is a key area of future research. mdpi.com These technologies could enable continuous, high-resolution monitoring of glucosinolate levels directly within the plant, providing unprecedented insights into their dynamic responses to environmental stimuli. nih.gov

Genetically Encoded Sensors (GESs): In the broader field of plant science, GESs are being developed to visualize key signaling molecules and metabolites within living cells in real-time. nih.gov While not yet specific to glucosinolates, this technology represents a potential future direction for non-invasively tracking the biosynthesis and transport of compounds like Glucobrassicanapin at a subcellular level.

These advancements are revolutionizing the study of plant secondary metabolites, moving from static measurements to a dynamic understanding of their roles in plant physiology and ecology. nih.gov

Table 2: Comparison of Analytical Methods for Glucosinolate Analysis

| Method | Principle | Advantages | Limitations | Application Type |

|---|---|---|---|---|

| HPLC-UV/PDA | Separation based on chromatography, detection by UV light absorption. nih.gov | Reliable, precise, well-established for quantification. mdpi.com | Requires sample destruction, time-consuming sample preparation. | Laboratory-based, quantitative analysis. |

| LC-MS/MS | Separation by chromatography, identification by mass-to-charge ratio. creative-proteomics.com | High sensitivity and selectivity, can analyze intact glucosinolates. mdpi.commdpi.com | Higher equipment cost, requires specialized expertise. | Laboratory-based, detailed profiling and quantification. |

| NIRS | Measures the reflection of near-infrared light to predict chemical composition. mdpi.com | Non-destructive, rapid, suitable for high-throughput screening. mdpi.com | Indirect measurement, requires calibration with a primary method (e.g., HPLC). | Field or lab screening, real-time estimation. |

| Biosensors | Utilizes a biological recognition element coupled to a transducer to detect a specific analyte. mdpi.com | Potential for real-time, in situ monitoring, high specificity. nih.gov | Currently in development, challenges in stability and deployment in plants. | Emerging, future in vivo monitoring. |

Q & A

Q. Methodological Answer :

- Extraction : Use a validated protocol involving 70% methanol extraction at 70°C, followed by desulfation with sulfatase to convert glucosinolates to desulfo-derivatives .

- Chromatography : Employ a C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18) with a water-acetonitrile gradient (0.1% formic acid) for separation. GBN typically elutes at ~12.5 min under these conditions .

- Detection : Use UV detection at 229 nm for desulfo-GBN. Confirm peaks with UHPLC-Q-TOF-MS for accurate mass identification (observed m/z 484.1 for desulfo-GBN) .

- Pitfalls : Cross-reactivity with gluconapin (3-butenyl glucosinolate) is common due to structural similarity. Mitigate by optimizing gradient elution and using internal standards like sinigrin .

Basic: How do growth stages and plant organs influence Glucobrassicanapin accumulation in Brassica species?

Q. Methodological Answer :

- Organ-Specific Variation : GBN is predominantly localized in roots and leaves in young plants but declines in leaves during flowering. For example, in rapeseed (Brassica napus), root GBN content remains high (up to 298 µmol/m²) even at maturity .

- Growth Stage Dynamics : In Chinese cabbage, GBN peaks during the rosette stage (vegetative phase) and correlates positively with gluconapin and glucoraphanin (r > 0.75, p < 0.01). Post-flowering, leaf GBN drops to negligible levels due to metabolic reallocation .

- Experimental Design : Sample tissues at multiple growth stages (e.g., seedling, rosette, flowering) and use ANOVA with Tukey’s post-hoc test to assess temporal variations .

Advanced: What statistical approaches address non-normal distributions in Glucobrassicanapin content data, particularly in treatment-response studies?

Q. Methodological Answer :

- Model Selection : For data with heteroscedastic residuals (common in treatment studies), use Gamma generalized linear mixed models (GLMMs) or Tweedie distributions. For example, clothianidin treatment effects on GBN were analyzed via GLMMs with plant ID as a random effect .

- Non-Parametric Alternatives : When model assumptions fail, apply exact Wilcoxon-Mann-Whitney tests to compare treatment groups. This avoids inflated Type I errors from skewed residuals .

- Validation : Check residuals for normality using Shapiro-Wilk tests (p > 0.05) and quantify overdispersion with Pearson’s χ²/df ratio. If >1.5, switch to quasi-Poisson models .

Advanced: How can transgenic approaches elucidate the genetic regulation of Glucobrassicanapin biosynthesis?

Q. Methodological Answer :

- Gene Identification : Target homologs of the MAM (methylthioalkylmalate synthase) gene family, which regulates aliphatic glucosinolate elongation. In turnips (Brassica rapa), MAM expansion drives GBN accumulation .

- Functional Validation :

- Overexpression : Transform Arabidopsis or B. rapa with MAM under a constitutive promoter (e.g., CaMV 35S). Quantify GBN via HPLC; successful overexpression increases GBN by 2–3-fold .

- Knockdown : Use RNAi targeting MAM in turnips. GBN levels in silenced lines decrease by 60–80%, confirming gene function .

- Controls : Include wild-type and empty vector lines. Measure co-occurring glucosinolates (e.g., gluconapin) to assess pathway specificity .

Advanced: What experimental frameworks resolve contradictions in Glucobrassicanapin’s ecological roles, such as allelopathic vs. herbivory-defense functions?

Q. Methodological Answer :

- Hypothesis Testing : Use factorial designs to isolate effects. For example, apply GBN-enriched root exudates to test allelopathy on competing plants (e.g., lettuce germination assays) and GBN-fed insect larvae (e.g., Plutella xylostella) to assess toxicity .

- Data Integration : Meta-analyze correlations between GBN and ecological outcomes. In rapeseed, high root GBN correlates with soil suppression (r = 0.68, p = 0.003) but shows no direct insect toxicity, suggesting allelopathy is its primary role .

- Pitfalls : Confounding factors (e.g., soil microbiota) require controlled microcosm experiments. Use sterilized soil and reintroduce specific microbial consortia to test GBN-microbe interactions .

Advanced: How do interactions between Glucobrassicanapin and other glucosinolates influence metabolic pathway flux in Brassica species?

Q. Methodological Answer :